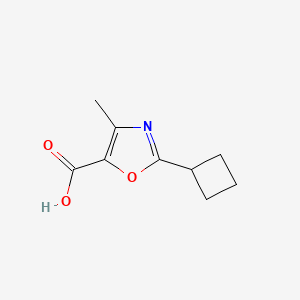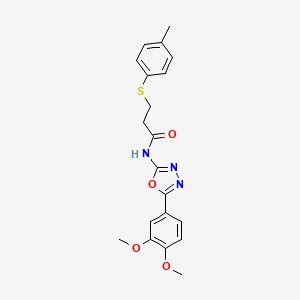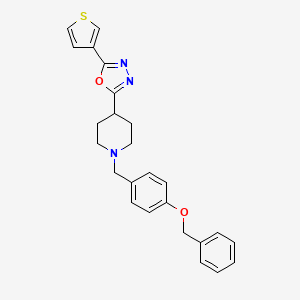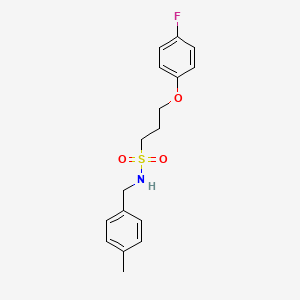
2-(Iodomethyl)-3,3-dimethyloxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Iodomethyl)-3,3-dimethyloxolane (IMDO) is a chemical compound that has been widely used in scientific research due to its unique properties. It is a colorless liquid that is soluble in water and organic solvents. IMDO is known to have a wide range of biochemical and physiological effects, making it a valuable tool in various fields of research.
Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Structure
- Synthesis and Reactivity: The compound 2-(Iodomethyl)-3,3-dimethyloxolane has been involved in exchange reactions with phosphorus trihalides, leading to phospholanes with high yield. The molecular structure of these iodides has been determined using X-ray crystallography. These products are characterized in solution by multinuclear magnetic resonance methods and their molecular gas-phase geometries have been optimized for theoretical studies (Wrackmeyer, Klimkina, & Milius, 2012).
Catalysis and Organic Synthesis
- Suzuki-Miyaura Reaction: The compound plays a role in the Suzuki-Miyaura reaction for synthesizing novel oxolan-2-one derivatives, which are significant in organic chemistry for creating new compounds (Ghochikyan et al., 2019).
- Enzymatic Synthesis of Tertiary Alcohols: It has been used as a building block in the enzymatic synthesis of optically active tertiary alcohols, aiding in the creation of various chiral compounds important in drug and natural product synthesis (Chen & Fang, 1997).
Hypervalent Iodine Chemistry
- Hypervalent Iodine Reagents: The compound has been used in the development of new hypervalent iodine reagents for synthetic applications in organic chemistry, particularly in reactions involving various nucleophiles (Matoušek et al., 2016).
Reaction Mechanism Studies
- Quantum-Chemical Studies: Quantum-chemical studies have been conducted on reactions involving similar iodomethyl compounds, contributing to our understanding of the formation of annulated heterocyclic systems and the effects of molecular iodine on these reactions (Shagun et al., 2019).
Radical Cycloaddition Reactions
- Radical Cycloaddition: The compound has been used as a precursor in radical [3 + 2] cycloaddition reactions with alkenes, leading to the formation of functionalized cyclopentane derivatives, highlighting its utility in organic synthesis (Kitagawa et al., 2002).
Electrochemistry
- Electrolyte Studies: In electrochemistry, derivatives of this compound have been studied in the context of lithium-sulfur batteries, specifically examining electrolytes for improved battery performance (Chang et al., 2002).
Eigenschaften
IUPAC Name |
2-(iodomethyl)-3,3-dimethyloxolane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13IO/c1-7(2)3-4-9-6(7)5-8/h6H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXCKNZVXCRYEBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOC1CI)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13IO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N1-(4-chlorophenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B3009008.png)



![4-methoxy-1-(2-methylphenyl)-N-[(4-methylphenyl)methyl]-6-oxopyridazine-3-carboxamide](/img/structure/B3009017.png)


![Methyl 2-[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl]acetate](/img/structure/B3009022.png)


![8-(4-Chlorophenyl)sulfonyl-4-(2-thienylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B3009027.png)
![1-(2-Chlorophenyl)-N-methyl-N-[(5-methyl-2-propylpyrazol-3-yl)methyl]-5-pyridin-2-yltriazole-4-carboxamide](/img/structure/B3009029.png)
